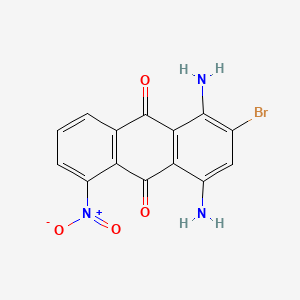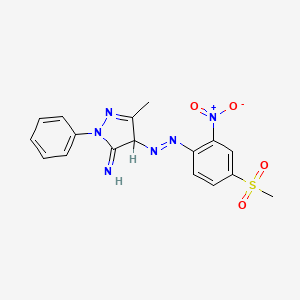
alpha-Isobutylbenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Isobutylbenzyl acetate: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is also known by other names such as Acetic acid α-(2-methylpropyl)benzyl ester and Benzenemethanol, alpha-(2-methylpropyl)-, acetate . This compound is commonly used in the fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: alpha-Isobutylbenzyl acetate can be synthesized through the esterification reaction between alpha-Isobutylbenzyl alcohol and acetic acid in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of expandable graphite (EG) as a catalyst to enhance the esterification process . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: alpha-Isobutylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: This reaction can convert the ester group into an alcohol group.
Substitution: This reaction can involve the replacement of the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include alkyl halides and nucleophiles .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
alpha-Isobutylbenzyl acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of alpha-Isobutylbenzyl acetate involves its interaction with specific molecular targets and pathways. In ester biosynthesis, alcohol acyltransferases (AATs) catalyze the condensation of acyl-CoAs and alcohols to form esters, including this compound . This process is crucial for the production of esters with specific aromatic properties.
Comparaison Avec Des Composés Similaires
alpha-Isobutylbenzyl acetate can be compared with other similar compounds such as:
- Benzyl acetate
- Isoamyl acetate
- Ethyl acetate
- Hexyl acetate
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct aromatic properties. Unlike other esters, it has a branched isobutyl group attached to the benzyl moiety, which contributes to its unique fragrance profile .
Propriétés
Numéro CAS |
68141-21-9 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(3-methyl-1-phenylbutyl) acetate |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(15-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3 |
Clé InChI |
PJHMVQZEQHALNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


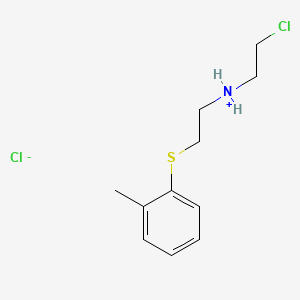
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
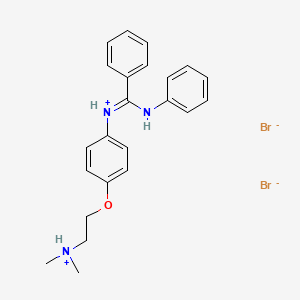


![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

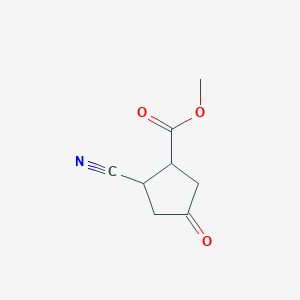
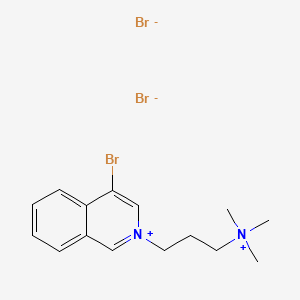
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

